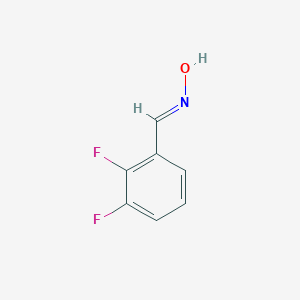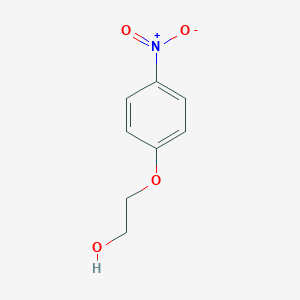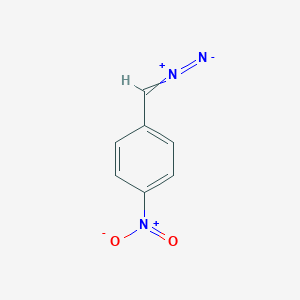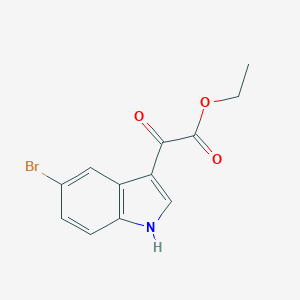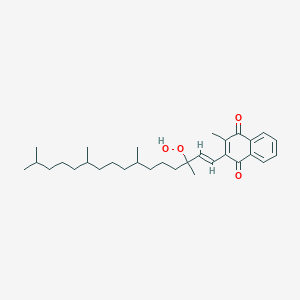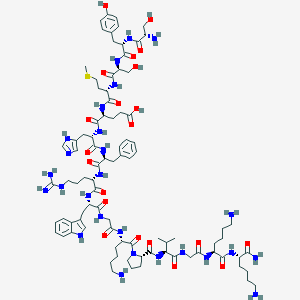
ACTH amide (1-16)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACTH amide (1-16) is a peptide hormone that is derived from the pro-opiomelanocortin (POMC) precursor protein. It is a potent stimulator of the adrenal gland, which produces cortisol, a hormone that plays a crucial role in regulating various physiological processes in the body. ACTH amide (1-16) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis.
Mécanisme D'action
ACTH amide (ACTH amide (1-16)) binds to melanocortin receptors (MCRs) on the surface of adrenal cells, which stimulates the production of cortisol. Cortisol plays a crucial role in regulating various physiological processes in the body, including metabolism, immune function, and stress response. ACTH amide (ACTH amide (1-16)) also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
ACTH amide (ACTH amide (1-16)) stimulates the production of cortisol, which has a wide range of biochemical and physiological effects in the body. Cortisol regulates metabolism, immune function, and stress response. It also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in various diseases. In addition, ACTH amide (ACTH amide (1-16)) has been shown to have effects on the nervous system, including the regulation of pain perception and mood.
Avantages Et Limitations Des Expériences En Laboratoire
ACTH amide (ACTH amide (1-16)) is a potent stimulator of the adrenal gland, which makes it a valuable tool for studying the mechanisms of action of other hormones and drugs. It has also been used as a research tool to study the effects of cortisol on various physiological processes. However, ACTH amide (ACTH amide (1-16)) has limitations for lab experiments, including its short half-life and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for research on ACTH amide (ACTH amide (1-16)). One area of research is the development of novel analogs of ACTH amide (ACTH amide (1-16)) with improved pharmacological properties, such as longer half-life and increased potency. Another area of research is the investigation of the therapeutic potential of ACTH amide (ACTH amide (1-16)) in other diseases, including autoimmune disorders and neurological disorders. Finally, further research is needed to elucidate the mechanisms of action of ACTH amide (ACTH amide (1-16)) and its effects on various physiological processes in the body.
Conclusion:
ACTH amide (ACTH amide (1-16)) is a peptide hormone that is derived from the pro-opiomelanocortin (POMC) precursor protein. It is a potent stimulator of the adrenal gland, which produces cortisol, a hormone that plays a crucial role in regulating various physiological processes in the body. ACTH amide (ACTH amide (1-16)) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis. It has also been used as a research tool to study the mechanisms of action of other hormones and drugs. Further research is needed to elucidate the mechanisms of action of ACTH amide (ACTH amide (1-16)) and its effects on various physiological processes in the body, as well as to develop novel analogs with improved pharmacological properties.
Méthodes De Synthèse
ACTH amide (ACTH amide (1-16)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the use of solution-phase chemistry. Both methods have been used successfully to synthesize ACTH amide (ACTH amide (1-16)) with high purity and yield.
Applications De Recherche Scientifique
ACTH amide (ACTH amide (1-16)) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis. It has also been studied for its effects on the immune system, inflammation, and the nervous system. In addition, ACTH amide (ACTH amide (1-16)) has been used as a research tool to study the mechanisms of action of other hormones and drugs.
Propriétés
Numéro CAS |
18806-03-6 |
|---|---|
Formule moléculaire |
C89H134N26O21S |
Poids moléculaire |
1936.2 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H134N26O21S/c1-50(2)74(87(135)101-46-71(119)103-60(22-10-13-34-91)78(126)105-59(75(94)123)21-9-12-33-90)114-86(134)70-25-16-37-115(70)88(136)64(23-11-14-35-92)104-72(120)45-100-77(125)67(41-53-43-99-58-20-8-7-19-56(53)58)111-79(127)61(24-15-36-98-89(95)96)106-82(130)66(39-51-17-5-4-6-18-51)110-84(132)68(42-54-44-97-49-102-54)112-80(128)62(30-31-73(121)122)107-81(129)63(32-38-137-3)108-85(133)69(48-117)113-83(131)65(109-76(124)57(93)47-116)40-52-26-28-55(118)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,99,116-118H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H2,94,123)(H,97,102)(H,100,125)(H,101,135)(H,103,119)(H,104,120)(H,105,126)(H,106,130)(H,107,129)(H,108,133)(H,109,124)(H,110,132)(H,111,127)(H,112,128)(H,113,131)(H,114,134)(H,121,122)(H4,95,96,98)/t57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,74-/m0/s1 |
Clé InChI |
RPOBENGDFDVERW-OWTLXNSISA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Autres numéros CAS |
18806-03-6 |
Séquence |
SYSMEHFRWGKPVGKK |
Synonymes |
ACTH (1-16)-NH2 ACTH amide (1-16) ACTH amide(1-16) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








